Gold Sodium Thiomalate is the sodium salt of gold thiomalic acid, an organogold compound with antirheumatic and potential antineoplastic activities. Gold sodium thiomalate (GST) appears to inhibit the activity of atypical protein kinase C iota (PKCiota) by forming a cysteinyl-aurothiomalate adduct with the cysteine residue Cys-69 within the PB1 binding domain of PKCiota. This prevents the binding of Par6 (Partitioning defective protein 6) to PKCiota, thereby inhibiting PKCiota-mediated oncogenic signaling, which may result in the inhibition of tumor cell proliferation, the promotion of tumor cell differentiation, and the induction of tumor cell apoptosis. Atypical PKCiota, a serine/threonine kinase overexpressed in numerous cancer cell types, plays an important role in cancer proliferation, invasion, and survival; Par6 is a scaffold protein that facilitates atypical PKC-mediated phosphorylation of cytoplasmic proteins involved in epithelial and neuronal cell polarization.
A variable mixture of the mono- and disodium salts of gold thiomalic acid used mainly for its anti-inflammatory action in the treatment of rheumatoid arthritis. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.
Sodium aurothiomalate
CAS No.: 12244-57-4
Cat. No.: VC20952815
Molecular Formula: C4H6AuNaO4S
Molecular Weight: 370.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 12244-57-4 |
---|---|
Molecular Formula | C4H6AuNaO4S |
Molecular Weight | 370.11 g/mol |
IUPAC Name | disodium;gold(1+);2-sulfidobutanedioate |
Standard InChI | InChI=1S/C4H6O4S.Au.Na/c5-3(6)1-2(9)4(7)8;;/h2,9H,1H2,(H,5,6)(H,7,8);; |
Standard InChI Key | AATVVBHCZDQBFG-UHFFFAOYSA-N |
SMILES | C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+] |
Canonical SMILES | C(C(C(=O)O)S)C(=O)O.[Na].[Au] |
Colorform | White to yellowish-white powder; mixture of mono- and disodium salts |
Introduction
Physical and Chemical Properties
Sodium aurothiomalate is characterized by specific physical and chemical attributes that influence its pharmaceutical applications and clinical efficacy.
Chemical Structure and Formula
Sodium aurothiomalate is an organogold compound containing gold in the +1 oxidation state. Depending on its preparation, it may exist in different salt forms, with varying sodium content. The chemical formulas reported include C₄H₃AuNa₂O₄S and C₄H₇AuNaO₄S, reflecting the mono- and disodium salts respectively . The molecular weight varies accordingly, with values of 390.07 or 371.11 depending on the specific formulation .
Physical Characteristics
The compound presents as a white to yellowish-white powder with a characteristic metallic taste but no discernible odor. It exhibits high solubility in water, forming colorless to pale yellow solutions with a pH range of 5.8–6.5 (5% solution). Notably, it is practically insoluble in common organic solvents such as ethanol and ether .
Nomenclature and Synonyms
Sodium aurothiomalate is known by various names across different pharmacopoeias and commercial preparations. Common synonyms include:
Pharmacological Mechanism
The therapeutic effects of sodium aurothiomalate in rheumatoid arthritis are attributed to its immunomodulatory and anti-inflammatory properties, though the precise mechanisms remain incompletely understood.
Proposed Mechanisms of Action
Despite decades of clinical use, the exact mechanism by which sodium aurothiomalate exerts its therapeutic effects remains somewhat elusive. Several mechanisms have been proposed:
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Inhibition of prostaglandin synthesis, thereby reducing inflammatory responses
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Suppression of synovitis in active rheumatoid disease
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Modification of cellular mechanisms via inhibition of sulfhydryl systems
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Immunomodulatory effects on macrophage activation
Research indicates that sodium aurothiomalate can inhibit macrophage activation, which plays a crucial role in the pathogenesis of rheumatoid arthritis. By suppressing these inflammatory cells, the compound may interrupt the cascade of inflammatory events that characterize rheumatoid synovitis .
Pharmacokinetics
Understanding the pharmacokinetic profile of sodium aurothiomalate is essential for optimizing its therapeutic use and minimizing potential adverse effects.
Absorption and Distribution
Following intramuscular injection, sodium aurothiomalate is rapidly absorbed into the systemic circulation, with peak serum concentrations occurring within 3-6 hours post-administration . The compound has an apparent volume of distribution of 0.26 ± 0.051 kg⁻¹, indicating limited distribution outside the vascular compartment .
A significant proportion of sodium aurothiomalate (approximately 85-90%) becomes bound to plasma proteins following administration, which influences its distribution, metabolism, and elimination .
Pharmacokinetic Parameters
The key pharmacokinetic parameters of sodium aurothiomalate are summarized in the following table:
Clinical Applications
Sodium aurothiomalate has specific therapeutic indications, primarily centered on rheumatological conditions.
Primary Indications
The principal therapeutic indication for sodium aurothiomalate is active progressive rheumatoid arthritis, particularly in cases where other treatments have proven insufficient or inadequate . Clinical evidence supports its efficacy in reducing joint inflammation, decreasing pain, and improving functional status in patients with this condition.
Therapeutic Efficacy
Clinical studies have demonstrated the efficacy of sodium aurothiomalate in managing rheumatoid arthritis. In comparative trials with other gold compounds such as auranofin, both medications showed improvement in clinical parameters including articular index, grip strength, pain, morning stiffness, and global assessment . These improvements validate its clinical utility in managing this chronic inflammatory condition.
Limitations of Use
It is important to note that sodium aurothiomalate has limited or no therapeutic value in the following situations:
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In the presence of extensive joint deformities
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In the treatment of other forms of arthritis beyond rheumatoid arthritis
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In patients with certain contraindications such as severe renal or hepatic impairment
These limitations underscore the importance of appropriate patient selection for sodium aurothiomalate therapy.
Dosage and Administration
Proper administration of sodium aurothiomalate is crucial for optimizing therapeutic outcomes while minimizing potential adverse effects.
Route of Administration
Sodium aurothiomalate is administered exclusively via deep intramuscular injection. The solution is typically available in a concentration of 50 mg of Gold Sodium Thiomalate per mL .
Dosing Regimen
The typical dosing regimen follows a specific protocol:
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Initial test dose of 10 mg
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Subsequent weekly doses of 50 mg
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Continued weekly administration until clinical response or cumulative dose threshold reached
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For patients showing clinical response, gradual increase in dosing intervals to 4 weeks for maintenance therapy
Improvement is typically expected after the administration of a cumulative dose of 300-500 mg. Treatment discontinuation is recommended if no clinical improvement is observed after administering 1 g or after 2 months of therapy .
Monitoring Requirements
Regular monitoring is essential during sodium aurothiomalate therapy. The following laboratory parameters should be assessed:
Drug Interactions
Understanding potential drug interactions is crucial for safe and effective therapy with sodium aurothiomalate.
Clinically Significant Interactions
Several clinically relevant drug interactions have been documented:
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ACE inhibitors: Concomitant use has been associated with flushing and hypotension
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Penicillamine: Increased risk of toxicity, warranting avoidance of this combination
These interactions necessitate careful medication review before initiating sodium aurothiomalate therapy and ongoing vigilance throughout treatment.
Monitoring Recommendations
For patients requiring multiple medications, regular medication reconciliation and monitoring for potential adverse effects are essential. Particular attention should be paid to renal function and blood counts when potentially interacting medications cannot be avoided.
Comparative Studies
Several studies have compared sodium aurothiomalate with other gold-containing compounds, particularly auranofin, providing insights into their relative efficacy and safety profiles.
Comparison with Auranofin
In double-blind comparative studies, both sodium aurothiomalate and auranofin demonstrated improvement in rheumatoid arthritis patients across various clinical parameters including articular index, grip strength, pain, morning stiffness, and global assessment .
Differential Side Effect Profiles
The adverse effect profiles differ between these two gold compounds:
Synthesis and Manufacturing
The synthesis of sodium aurothiomalate involves specific chemical reactions and requires careful handling to maintain purity and stability.
Synthetic Routes
Two primary synthetic methods have been documented:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume